(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate

Description

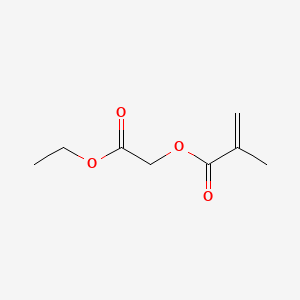

(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate is an organic compound belonging to the methacrylate family. It is an ester derivative of methacrylic acid, characterized by the presence of an ethoxycarbonylmethyl group attached to the methacrylate backbone. This compound is widely used in the synthesis of polymers and copolymers, which find applications in various industries, including coatings, adhesives, and biomedical materials.

Properties

CAS No. |

20363-83-1 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C8H12O4/c1-4-11-7(9)5-12-8(10)6(2)3/h2,4-5H2,1,3H3 |

InChI Key |

ZQFZSKPXTQMPNC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC(=O)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate can be synthesized through several methods. One common approach involves the esterification of methacrylic acid with ethoxycarbonylmethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Another method involves the transesterification of methyl methacrylate with ethoxycarbonylmethyl alcohol. This reaction is catalyzed by a base such as sodium methoxide and is conducted at elevated temperatures to drive the equilibrium towards the formation of ethoxycarbonylmethyl methacrylate.

Industrial Production Methods

Industrial production of ethoxycarbonylmethyl methacrylate often employs continuous flow processes to ensure high efficiency and yield. The use of heterogeneous catalysts, such as solid acid catalysts, can enhance the reaction rate and selectivity. Additionally, the reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize the production of the desired ester.

Chemical Reactions Analysis

Types of Reactions

(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and ethoxycarbonylmethyl alcohol.

Transesterification: It can participate in transesterification reactions with other alcohols to form different methacrylate esters.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

Hydrolysis: Acidic hydrolysis typically employs sulfuric acid, while basic hydrolysis uses sodium hydroxide.

Transesterification: Catalysts like sodium methoxide or titanium alkoxides are used to facilitate the reaction.

Major Products Formed

Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

Hydrolysis: Methacrylic acid and ethoxycarbonylmethyl alcohol.

Transesterification: Different methacrylate esters depending on the alcohol used.

Scientific Research Applications

(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate has a wide range of applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of functional polymers and copolymers with tailored properties.

Biology: The biocompatibility of its polymers makes it suitable for use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

Medicine: Its polymers are used in the development of medical devices, including contact lenses and dental materials.

Industry: It is employed in the production of coatings, adhesives, and sealants due to its excellent adhesion and durability properties.

Mechanism of Action

The mechanism of action of ethoxycarbonylmethyl methacrylate primarily involves its polymerization to form high-molecular-weight polymers. The polymerization process is initiated by free radicals, which propagate through the methacrylate double bonds, leading to the formation of long polymer chains. The resulting polymers exhibit unique properties, such as high strength, flexibility, and chemical resistance, making them suitable for various applications.

Comparison with Similar Compounds

(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate can be compared with other methacrylate esters, such as methyl methacrylate, ethyl methacrylate, and butyl methacrylate. While all these compounds share a common methacrylate backbone, the presence of different ester groups imparts distinct properties to each compound.

Methyl Methacrylate: Known for its high transparency and hardness, commonly used in the production of acrylic glass.

Ethyl Methacrylate: Offers better flexibility and impact resistance compared to methyl methacrylate.

Butyl Methacrylate: Provides excellent adhesion and weather resistance, making it suitable for outdoor applications.

(2-ethoxy-2-oxoethyl) 2-methylprop-2-enoate stands out due to its unique combination of properties, including good adhesion, flexibility, and chemical resistance, making it a versatile compound for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.